Binding Affinity: >10,000-Fold Enhancement Over Mono-NTA Chelators
tris-NTA Biotin demonstrates an equilibrium dissociation constant (Kd) approximately four orders of magnitude lower (higher affinity) for a 6×His-tag compared to conventional monovalent metal ion chelators like mono-NTA or iminodiacetic acid (IDA). This enhanced affinity is a direct result of the trivalent architecture, which binds the His-tag through a cooperative, multivalent interaction [1].
| Evidence Dimension | Binding Affinity (Kd) for 6×His-tag |
|---|---|
| Target Compound Data | ~1 nM |
| Comparator Or Baseline | Monovalent NTA/IDA chelator: ~10 µM |
| Quantified Difference | 10,000-fold (four orders of magnitude) higher affinity |
| Conditions | In vitro binding assay; solution-based measurement (Ni2+ loaded state inferred). |
Why This Matters
This large affinity difference is the primary driver for selecting tris-NTA Biotin over standard NTA reagents; it enables robust protein capture at lower concentrations and ensures the complex remains stable during extensive washing steps, which is critical for reducing background noise in sensitive assays.
- [1] biotechrabbit GmbH. (n.d.). Tris-NTA Biotin. Product Information. View Source
